molecular formula C14H18ClFN2O B7589339 5-chloro-2-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide

5-chloro-2-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide

Cat. No. B7589339
M. Wt: 284.75 g/mol
InChI Key: WCHPVBDVBLYGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide (also known as ML277) is a chemical compound that has gained significant attention in recent years for its potential therapeutic applications. It is a small molecule activator of the KCNQ1 potassium channel, which plays a crucial role in regulating the electrical activity of cardiac and other excitable cells. In

Mechanism of Action

ML277 selectively activates the KCNQ1 potassium channel by binding to a specific site on the channel protein. This leads to an increase in the outward potassium current, which hyperpolarizes the cell membrane and reduces the excitability of the cell. This effect is particularly important in cardiac cells, where the KCNQ1 channel plays a crucial role in regulating the duration of the action potential and preventing arrhythmias.
Biochemical and Physiological Effects:
ML277 has been shown to have several biochemical and physiological effects, including increasing the outward potassium current in cardiac and other excitable cells, reducing the excitability of the cells, and increasing insulin secretion in pancreatic beta cells. These effects make ML277 a potential therapeutic target for various diseases, including cardiac arrhythmias, epilepsy, and diabetes.

Advantages and Limitations for Lab Experiments

ML277 has several advantages for lab experiments, including its high selectivity for the KCNQ1 potassium channel, its ability to penetrate cell membranes, and its relatively low toxicity. However, there are also some limitations to its use in lab experiments, including its relatively low potency and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on ML277, including the development of more potent and selective activators of the KCNQ1 potassium channel, the exploration of its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders, and the investigation of its long-term effects on cardiac and other excitable cells. Additionally, the development of new synthetic methods for ML277 and related compounds could lead to the discovery of novel drugs with even greater therapeutic potential.

Synthesis Methods

The synthesis of ML277 involves several steps, starting with the reaction of 5-chloro-2-fluorobenzoyl chloride with N-methylpiperidine to form 5-chloro-2-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

ML277 has been extensively studied for its potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and diabetes. It has been shown to selectively activate the KCNQ1 potassium channel, which plays a crucial role in regulating the electrical activity of cardiac and other excitable cells. ML277 has also been shown to increase insulin secretion in pancreatic beta cells, making it a potential therapeutic target for diabetes.

properties

IUPAC Name

5-chloro-2-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O/c1-18-7-3-2-4-11(18)9-17-14(19)12-8-10(15)5-6-13(12)16/h5-6,8,11H,2-4,7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHPVBDVBLYGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CNC(=O)C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide

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